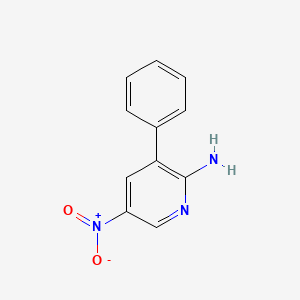

5-Nitro-3-phenylpyridin-2-amine

Description

5-Nitro-3-phenylpyridin-2-amine is a nitro-substituted pyridine derivative featuring a phenyl group at position 3 and a nitro group at position 4. Its molecular formula is $ \text{C}{11}\text{H}9\text{N}3\text{O}2 $, with a molecular weight of 215.21 g/mol. The compound’s structure combines electron-withdrawing (nitro) and aromatic (phenyl) substituents, influencing its physicochemical properties and reactivity.

Properties

IUPAC Name |

5-nitro-3-phenylpyridin-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N3O2/c12-11-10(8-4-2-1-3-5-8)6-9(7-13-11)14(15)16/h1-7H,(H2,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STLZWMIBCWUFNW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(N=CC(=C2)[N+](=O)[O-])N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Nitro-3-phenylpyridin-2-amine typically involves the nitration of pyridine derivatives. One common method is the nitration of pyridine with nitric acid in the presence of trifluoroacetic anhydride, which yields 3-nitropyridine . This intermediate can then be further functionalized to introduce the phenyl and amino groups.

Industrial Production Methods: Industrial production of nitropyridine derivatives often involves multi-step processes that include nitration, reduction, and substitution reactions. The process may start with the halogenation of pyridine, followed by nitration and subsequent substitution reactions to introduce the desired functional groups .

Chemical Reactions Analysis

Types of Reactions: 5-Nitro-3-phenylpyridin-2-amine undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under specific conditions.

Reduction: The compound can be reduced to form corresponding amines.

Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are often used.

Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or ammonia.

Major Products:

Reduction: The major product is typically the corresponding amine.

Substitution: Depending on the substituent introduced, various functionalized pyridines can be obtained.

Scientific Research Applications

5-Nitro-3-phenylpyridin-2-amine has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Industry: The compound is used in the production of dyes, pigments, and other materials.

Mechanism of Action

The mechanism of action of 5-Nitro-3-phenylpyridin-2-amine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or pathways, contributing to its bioactivity .

Comparison with Similar Compounds

Structural Features

The following table highlights key structural differences between 5-nitro-3-phenylpyridin-2-amine and selected analogs:

Key Observations :

- Electron Effects: The nitro group in all compounds withdraws electron density, enhancing electrophilic substitution resistance.

- Amine Substitution : The primary amine in the target compound contrasts with secondary (N2-methyl, ) and tertiary (tetrahydrofuran-linked, ) amines, affecting hydrogen-bonding capacity and solubility.

Physicochemical Properties

Q & A

Q. What are the optimal synthetic routes for preparing 5-Nitro-3-phenylpyridin-2-amine with high purity and yield?

- Methodological Answer : The synthesis of nitro-substituted pyridines typically involves nitration of precursor compounds or nucleophilic substitution reactions. For example, analogous pyridine derivatives (e.g., 5-methyl-N-phenylpyridin-2-amine) are synthesized via nucleophilic substitution using halogenated pyridines and aromatic amines under basic conditions (e.g., K₂CO₃ in DMF at elevated temperatures) . For 5-nitro derivatives, nitration of 3-phenylpyridin-2-amine using mixed acid (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) may be required. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) is critical to isolate high-purity product. Monitor reaction progress using TLC (Rf ~0.3–0.5 in 1:1 ethyl acetate/hexane) and confirm structure via ¹H/¹³C NMR and HRMS .

Q. How can researchers characterize the electronic effects of the nitro group in 5-Nitro-3-phenylpyridin-2-amine?

- Methodological Answer : Computational methods (DFT calculations) and spectroscopic techniques are essential. Use Gaussian or ORCA software to model electron density distribution, HOMO-LUMO gaps, and nitro group resonance effects. Experimentally, compare UV-Vis spectra with non-nitrated analogs (e.g., 3-phenylpyridin-2-amine) to assess bathochromic shifts caused by electron-withdrawing nitro groups. IR spectroscopy can identify NO₂ stretching vibrations (~1520 cm⁻¹ and ~1350 cm⁻¹). X-ray crystallography may resolve steric and electronic impacts on molecular geometry .

Advanced Research Questions

Q. How to design experiments to resolve contradictory reports on the biological activity of 5-Nitro-3-phenylpyridin-2-amine derivatives?

- Methodological Answer : Contradictions often arise from variations in substituent positions, assay conditions, or cell lines. Implement a factorial design (e.g., 2³ design) to test variables:

- Factors : Nitro group orientation, phenyl ring substituents (e.g., electron-donating vs. withdrawing groups), solvent polarity in biological assays.

- Responses : IC₅₀ values, binding affinity (SPR or ITC data), cytotoxicity (MTT assay).

Use ANOVA to identify statistically significant interactions. Cross-validate findings with molecular docking (AutoDock Vina) to correlate activity with binding poses in target proteins (e.g., kinases) .

Q. What strategies mitigate competing side reactions during functionalization of 5-Nitro-3-phenylpyridin-2-amine?

- Methodological Answer : Nitro groups are prone to reduction or electrophilic substitution. To minimize side reactions:

- Protection-Deprotection : Temporarily protect the amine group with Boc (tert-butyloxycarbonyl) before nitration or cross-coupling reactions .

- Catalytic Selectivity : Use Pd-based catalysts (e.g., Pd(OAc)₂ with Xantphos ligand) for Suzuki-Miyaura couplings to ensure regioselective aryl-boron additions without nitro reduction .

- Solvent Control : Polar aprotic solvents (DMF, DMSO) stabilize intermediates, while low temperatures (−20°C to RT) suppress undesired redox pathways .

Data-Driven Research Challenges

Q. How to analyze conflicting crystallographic and computational data on the nitro group’s steric effects in 5-Nitro-3-phenylpyridin-2-amine?

- Methodological Answer :

- Crystallographic Analysis : Compare X-ray structures (CCDC database) to identify torsion angles between the nitro group and pyridine ring. High steric hindrance may manifest as distorted dihedral angles (>30°).

- Computational Validation : Perform conformational sampling (Monte Carlo or MD simulations) to assess energy barriers for nitro group rotation. Overlay computed and experimental structures using PyMOL or Mercury .

- Statistical Tools : Apply Hirshfeld surface analysis to quantify intermolecular interactions (e.g., C–H···O nitro contacts) contributing to crystal packing .

Methodological Framework for Theoretical Studies

Q. How to integrate 5-Nitro-3-phenylpyridin-2-amine into a structure-activity relationship (SAR) model for drug discovery?

- Methodological Answer :

- Descriptor Selection : Calculate physicochemical descriptors (logP, polar surface area, molar refractivity) using ChemAxon or MOE.

- Bioactivity Data : Curate IC₅₀ data from enzymatic assays (e.g., kinase inhibition) and correlate with nitro group electronic parameters (Hammett σ constants).

- Machine Learning : Train a Random Forest or SVM model on public datasets (ChEMBL, PubChem) to predict bioactivity of nitro-pyridine analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.